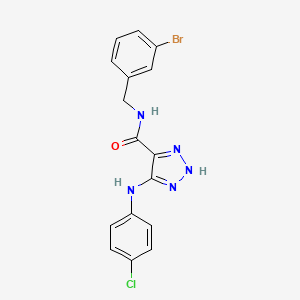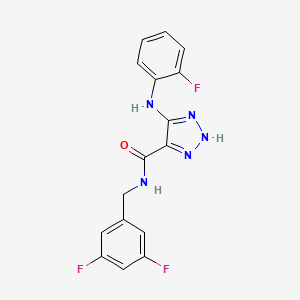![molecular formula C20H24ClF3N6O4S B14103627 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14103627.png)
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chloropyridine Moiety:
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or thiols.
科学研究应用
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloropyridine groups are critical for binding to these targets, while the piperazine ring enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, but generally, the compound acts by inhibiting or modulating the activity of its target.
相似化合物的比较
Similar Compounds
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
Uniqueness
Compared to similar compounds, 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its overall bioactivity.
属性
分子式 |
C20H24ClF3N6O4S |
|---|---|
分子量 |
537.0 g/mol |
IUPAC 名称 |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24ClF3N6O4S/c1-12-11-28(6-7-30(12)17-15(21)8-13(9-25-17)20(22,23)24)14-2-4-29(5-3-14)35(33,34)16-10-26-19(32)27-18(16)31/h8-10,12,14H,2-7,11H2,1H3,(H2,26,27,31,32) |
InChI 键 |
QHWMPZCYCMPHSY-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CNC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103545.png)
![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103549.png)

![3-hexyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14103562.png)

![3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but](/img/structure/B14103574.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103578.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14103599.png)
![4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14103604.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103608.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14103622.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103637.png)
![4-(Hydroxyphenylmethylene)-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14103668.png)
![N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103672.png)
